molecular formula C13H24N2O4 B1335053 Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone CAS No. 436811-22-2

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone

Cat. No. B1335053
M. Wt: 272.34 g/mol
InChI Key: QVPLGYMYBOLTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone" is a complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related pyrrolidine derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom, and they are important in medicinal chemistry due to their presence in many bioactive molecules .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the photochemical in-flow synthesis of 2,4-methanopyrrolidines involves an intramolecular photochemical [2 + 2]-cycloaddition of an acrylic acid derivative . Another approach for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones is through the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) . These methods highlight the versatility of synthetic strategies that can be applied to the synthesis of complex pyrrolidine derivatives, potentially including the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. For example, the synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones demonstrates the importance of stereocontrol in obtaining compounds with defined configurations . This principle would also be relevant to the molecular structure analysis of "Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone".

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by substituents on the pyrrolidine ring. For instance, organotin(IV) complexes of pyrrolidine derivatives exhibit significant antibacterial activities, suggesting that these compounds can form stable complexes with metals and potentially undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The solubility in water and lipophilicity are two important properties, especially in the context of drug design. It has been shown that 2,4-methanopyrrolidines have higher solubility in water and lower lipophilicity than their pyrrolidine counterparts . These properties are critical for the pharmacokinetics and pharmacodynamics of potential drug candidates.

Scientific Research Applications

Organotin(IV) Complexes

Organotin(IV) complexes of derivatives of Pyrrolidin-2-yl-methanone exhibit significant antibacterial activities. These complexes, synthesized with compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have been evaluated against various bacteria and fungi, showing potential as drugs (Singh, Singh, & Bhanuka, 2016).

Crystal Structure Analysis

Studies on the crystal structure of derivatives of Pyrrolidin-2-yl-methanone have been conducted. For instance, research on 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one provides insights into the geometry of the pyrrolidine ring in these compounds (Butcher, Bakare, & John, 2006).

Antimicrobial and Antioxidant Activity

Compounds synthesized through the reaction of 2-acetylpyridine and 2-formylpyridine, which include pyrrolidin-2-yl-methanone derivatives, show moderate antifungal activity. One of these compounds exhibits higher activity towards Cryptococcus neoformans than the commonly used Nistatin, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Dipeptidyl Peptidase IV Inhibition

A derivative of Pyrrolidin-2-yl-methanone, specifically (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent and selective dipeptidyl peptidase IV inhibitor, which is significant in the treatment of type 2 diabetes (Ammirati et al., 2009).

Sodium Channel Blocker and Anticonvulsant Agents

Novel derivatives of Pyrrolidin-2-yl-methanone have been synthesized as sodium channel blockers and anticonvulsant agents. These compounds, particularly effective in the maximal electroshock (MES) test, show potential as treatments for seizure disorders (Malik & Khan, 2014).

Pharmacokinetics in Diabetes Treatment

Research on the pharmacokinetics of a dipeptidyl peptidase IV inhibitor, a Pyrrolidin-2-yl-methanone derivative, in rats, dogs, and humans, provides valuable insights into its metabolism, excretion, and efficacy in treating type 2 diabetes (Sharma et al., 2012).

properties

IUPAC Name

pyrrolidin-2-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c16-13(12-2-1-3-14-12)15-4-6-17-8-10-19-11-9-18-7-5-15/h12,14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPLGYMYBOLTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCOCCOCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389154
Record name (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone

CAS RN

436811-22-2
Record name 2-Pyrrolidinyl-1,4,7-trioxa-10-azacyclododec-10-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.